molecular formula C10H13NO2 B075443 Methyl 4-(dimethylamino)benzoate CAS No. 1202-25-1

Methyl 4-(dimethylamino)benzoate

Cat. No.: B075443
CAS No.: 1202-25-1
M. Wt: 179.22 g/mol
InChI Key: DBQGARDMYOMOOS-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)benzoate, also known as benzoic acid, 4-(dimethylamino)-, methyl ester, is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . This compound is characterized by the presence of a dimethylamino group attached to the para position of a benzoic acid methyl ester. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Methyl 4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(dimethylamino)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Methyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(dimethylamino)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol, 4-(dimethylamino)benzyl alcohol, using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo electrophilic substitution reactions, such as nitration or halogenation, to form substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 4-(dimethylamino)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(dimethylamino)benzoate involves its ability to absorb ultraviolet (UV) radiation, making it effective as a UV filter in sunscreen formulations. The compound absorbs UVB radiation in the 290–320 nm range, protecting the skin from harmful effects such as sunburn and skin aging . The molecular targets and pathways involved in its action include the absorption of UV photons by the dimethylamino group, leading to the dissipation of energy as heat.

Comparison with Similar Compounds

Methyl 4-(dimethylamino)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGARDMYOMOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152728
Record name Methyl 4-dimethylaminobenzoate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1202-25-1
Record name Methyl 4-(dimethylamino)benzoate
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Record name Methyl 4-dimethylaminobenzoate
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Record name Methyl 4-(dimethylamino)benzoate
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Record name Methyl 4-dimethylaminobenzoate
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Record name Methyl 4-dimethylaminobenzoate
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Synthesis routes and methods I

Procedure details

p-Dimethylaminobenzoic acid (50 g.) and concentrated H2SO4 (25 ml.) in 350 ml. methanol were refluxed 18 hours. The reaction mixture was cooled, quenched with ice and water (350 ml.), neutralized portionwise with KHCO3 until foaming ceased, and extracted 3×200 ml. CHCl3. The organic layers were combined, washed 1×150 ml. brine, dried (MgSO4) and reduced in volume to yield crystalline title product, 52 g.; 1H-nmr: 3.02 (s, 6H), 3.87 (s, 3H), 6.66 (d, J=16 Hz, 2H), 7.95 (d, J=16 Hz, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

23 g of 4-dimethylaminobenzoic acid was dissolved in 200 ml of methanol to which was added 2 ml of concentrated sulfuric acid and the mixture was refluxed with heating for 2 days. After cooling, the reaction mixture was poured into an aqueous solution of sodium bicarbonate and the crystals thus deposited were collected by filtration, washed with water and dried to obtain 24 g of 4-dimethylaminobenzoic acid methyl ester having a melting point of 101° to 102° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the cavity size of cyclodextrins affect the fluorescence of Methyl 4-(dimethylamino)benzoate?

A1: this compound (MDMAB) exhibits a phenomenon called twisted intramolecular charge transfer (TICT) which affects its fluorescence. When complexed with cyclodextrins (CDs), the size of the CD cavity significantly influences the TICT emission. * R-cyclodextrin: With its larger cavity, R-CD forms both 1:1 and 1:2 complexes with MDMAB, resulting in dual TICT emission – a lower energy emission at 520 nm and a higher energy emission at 450 nm. []* β-cyclodextrin and γ-cyclodextrin: These CDs, with smaller cavities compared to R-CD, predominantly form 1:1 complexes with MDMAB, leading to a single TICT emission. []

Q2: What causes the different TICT emissions observed for MDMAB in complexes with R-cyclodextrin?

A2: The dual TICT emission observed for MDMAB in the presence of R-cyclodextrin is attributed to the formation of two distinct complexes: []* Lower Energy Emission (520 nm): This emission is attributed to the TICT state of MDMAB within a 1:2 complex (one MDMAB molecule encapsulated within two R-CD molecules).* Higher Energy Emission (450 nm): This emission arises from the TICT state of MDMAB within a 1:1 complex (one MDMAB molecule encapsulated within one R-CD molecule).

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